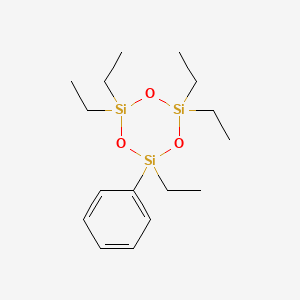
2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane: is a heterocyclic organic compound with a molecular formula of C11H20O3Si3. This compound is part of the cyclotrisiloxane family, characterized by a three-membered ring containing silicon and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of phenyltrichlorosilane with ethylmagnesium bromide, followed by hydrolysis and cyclization. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Reaction of Phenyltrichlorosilane with Ethylmagnesium Bromide:
Hydrolysis and Cyclization:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen Peroxide, Potassium Permanganate; Conditions: Aqueous or Organic Solvent, Controlled Temperature
Reduction: Lithium Aluminum Hydride; Conditions: Anhydrous Solvent, Inert Atmosphere
Substitution: Amines, Alcohols; Conditions: Organic Solvent, Acid or Base Catalyst
Major Products Formed:
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Siloxane derivatives
Aplicaciones Científicas De Investigación
2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of specialty polymers and as a component in high-performance coatings.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with molecular targets through its silicon-oxygen framework. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved may include:
Binding to Proteins: Modulating protein activity and stability
Interaction with Nucleic Acids: Affecting gene expression and regulation
Cell Membrane Interaction: Altering membrane properties and signaling pathways.
Comparación Con Compuestos Similares
- 2,2,4,4,6-Pentamethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane
- 2,2,4,6,6-Pentamethylheptane
- Cyclotrisiloxane derivatives
Comparison: 2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its specific ethyl and phenyl substitutions, which confer distinct chemical and physical properties compared to its methyl-substituted counterparts.
Propiedades
Número CAS |
90902-05-9 |
|---|---|
Fórmula molecular |
C16H30O3Si3 |
Peso molecular |
354.66 g/mol |
Nombre IUPAC |
2,2,4,4,6-pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C16H30O3Si3/c1-6-20(7-2)17-21(8-3,9-4)19-22(10-5,18-20)16-14-12-11-13-15-16/h11-15H,6-10H2,1-5H3 |
Clave InChI |
NPGRRNFQSNSUAS-UHFFFAOYSA-N |
SMILES canónico |
CC[Si]1(O[Si](O[Si](O1)(CC)C2=CC=CC=C2)(CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















